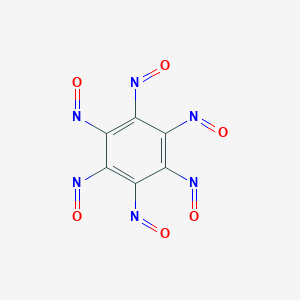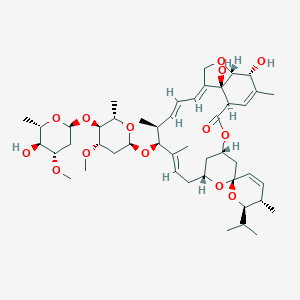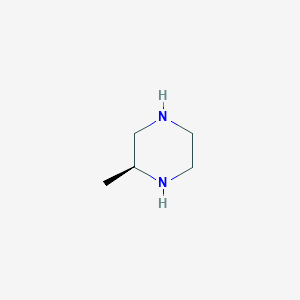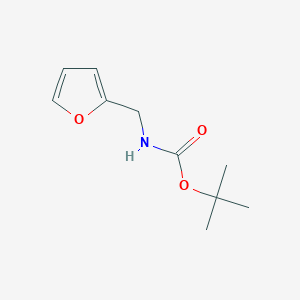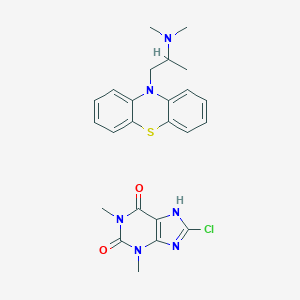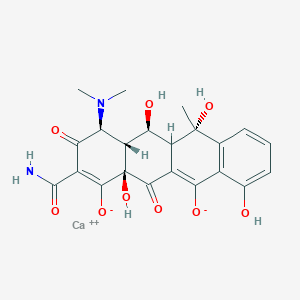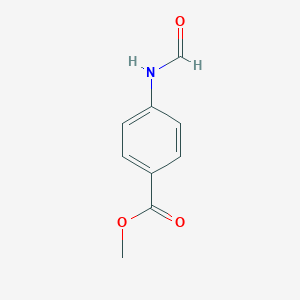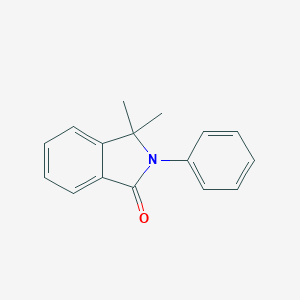
3,3-Dimethyl-2-phenylisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-phenylisoindol-1-one is a compound that has been of great interest to scientists due to its unique properties and potential applications in various fields. This compound is also known as DPI or Ro 31-8220 and has been extensively studied in recent years.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-phenylisoindol-1-one involves its inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC. This inhibition has been shown to have effects on various cellular processes such as cell cycle progression, apoptosis, and immune response. In addition, DPI has been shown to have antioxidant properties and may have potential applications in neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethyl-2-phenylisoindol-1-one in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various cellular processes and its potential as a therapeutic target. However, one limitation of using DPI is its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 3,3-Dimethyl-2-phenylisoindol-1-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanisms of PKC inhibition by DPI and its downstream effects on cellular processes. Finally, the development of more specific and less toxic PKC inhibitors may have important implications for future research and therapeutic applications.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-2-phenylisoindol-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 3,3-dimethylacrylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate in the presence of a solvent such as dichloromethane.
Applications De Recherche Scientifique
3,3-Dimethyl-2-phenylisoindol-1-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have inhibitory effects on protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes.
Propriétés
Numéro CAS |
53890-83-8 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
3,3-dimethyl-2-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
GBIGLHDPTGVTGF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



